The compound 4-Oxo-4-(pyridin-3-yl)butanoic acid and its derivatives have garnered attention in the pharmaceutical industry due to their potential biological activities. Research has been conducted to synthesize various analogs of this compound and evaluate their efficacy in different therapeutic areas. This analysis will delve into the synthesis, mechanism of action, and applications of these compounds, drawing on data from recent studies.
The applications of 4-Oxo-4-(pyridin-3-yl)butanoic acid derivatives span across various fields of medicine. The antilipidemic agent mentioned earlier has dual action on plasma triglyceride and cholesterol levels, making it a candidate for treating conditions like hyperlipidemia1. The antimicrobial and antifungal properties of the synthesized heterocyclic compounds from the related derivative suggest their use in treating infections2. Furthermore, the synthesis of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds has led to the discovery of new potassium channel activators with antihypertensive effects. These compounds have been tested in spontaneously hypertensive rats, showing promise as coronary vasodilators and potential treatments for angina pectoris3.
4-Oxo-4-(pyridin-3-yl)butanoic acid belongs to the class of carboxylic acids and specifically falls under the category of pyridine derivatives. Its chemical formula is , and it has a molecular weight of approximately 179.17 g/mol. The compound is identified by the CAS number 4192-31-8 and is also cataloged in databases like PubChem and Sigma-Aldrich.
The synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic acid can be achieved through various methods, typically involving the functionalization of succinic acid derivatives. One common approach is the reaction of pyridine derivatives with appropriate carbonyl compounds under acidic or basic conditions to facilitate the formation of the desired structure.
The synthesis often requires controlled temperatures, pH adjustments, and specific catalysts to optimize yield and purity. Reaction times can vary based on the method employed but typically range from several hours to a few days.
The molecular structure of 4-Oxo-4-(pyridin-3-yl)butanoic acid features a central butanoic acid backbone with a ketone at one end and a pyridine ring at the other.
Studies have utilized X-ray crystallography to analyze the molecular arrangement in solid-state forms, revealing insights into hydrogen bonding patterns and molecular packing that can affect solubility and reactivity .
4-Oxo-4-(pyridin-3-yl)butanoic acid participates in various chemical reactions typical for carboxylic acids and ketones.
Reactions are often carried out under controlled conditions (temperature, solvent choice) to maximize yields and selectivity.
The mechanism of action for 4-Oxo-4-(pyridin-3-yl)butanoic acid is primarily linked to its biological activities, particularly in lipid metabolism.
Research indicates that derivatives of this compound can inhibit fatty acid synthesis pathways, thereby lowering plasma triglyceride levels. The specific interactions at the enzymatic level are still being studied but involve modulation of key metabolic enzymes .
The applications of 4-Oxo-4-(pyridin-3-yl)butanoic acid span multiple fields:
Cytochrome P-450 (CYP) enzymes, particularly CYP2A6 and CYP2A13, catalyze the bioactivation of tobacco-specific nitrosamines (TSNAs) such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN). This process generates 4-oxo-4-(pyridin-3-yl)butanoic acid as a terminal metabolite [10]. The α-hydroxylation of NNK produces unstable intermediates that decompose to methanediazohydroxide and 4-oxo-4-(pyridin-3-yl)butanal, with the latter undergoing rapid oxidation to 4-oxo-4-(pyridin-3-yl)butanoic acid via aldehyde dehydrogenase [4] .
Table 1: Key Enzymes in TSNA Metabolic Activation
Enzyme | Substrate | Primary Reaction | Product |
---|---|---|---|
CYP2A13 | NNK | α-Methylene hydroxylation | 4-Oxo-4-(pyridin-3-yl)butanal |
Aldehyde dehydrogenase | 4-Oxo-4-(pyridin-3-yl)butanal | Oxidation | 4-Oxo-4-(pyridin-3-yl)butanoic acid |
CYP2A6 | NNN | Pyridine ring oxidation | Keto acid derivatives |
This pathway is biologically significant because:
The enzymatic reduction of 4-oxo-4-(pyridin-3-yl)butanal (the immediate aldehyde precursor) to 4-oxo-4-(pyridin-3-yl)butanoic acid is catalyzed by 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83) [4] [8]. This NAD(P)⁺-dependent enzyme exhibits stringent substrate specificity:
Table 2: Catalytic Efficiency of 3-Succinoylsemialdehyde-Pyridine Dehydrogenase
Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
---|---|---|---|
4-Oxo-4-(pyridin-3-yl)butanal | 42 ± 5 | 138 ± 12 | 3.29 |
4-Oxo-4-(pyridin-2-yl)butanal | >500 | 18 ± 3 | <0.04 |
Succinate semialdehyde | 28 ± 4 | 95 ± 8 | 3.39 |
This enzyme functions as a critical metabolic gatekeeper:
4-Oxo-4-(pyridin-3-yl)butanoic acid resides at a branch point in nicotine and TSNA metabolism. Stable-isotope tracer studies and urinary metabolite quantification reveal competing pathways:
Table 3: Urinary Metabolite Flux from Precursor Compounds
Precursor | Total Hydroxy Acid (ng/mL) | (R)-Enantiomer (%) | (S)-Enantiomer (%) | Keto Acid (ng/mL) |
---|---|---|---|---|
Nicotine (human) | 363–1120* | >98% | <2% | 97.5–228* |
NNK (rat) | Not detected | – | 85–90% | 12% of dose |
NNN (rat) | Not detected | 40–45% | 55–60% | 31% of dose |
*Values from smokers (higher) vs. nicotine patch users (lower) [2]
Key metabolic implications include:
These flux analyses clarify why 4-oxo-4-(pyridin-3-yl)butanoic acid serves as a convergent node in tobacco alkaloid metabolism, integrating biochemical events from both addictive (nicotine) and carcinogenic (TSNA) precursors. Its quantitative significance—accounting for ~14% of the nicotine dose in humans—underscores its dominance in the terminal catabolism of pyridine-containing compounds [2] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7